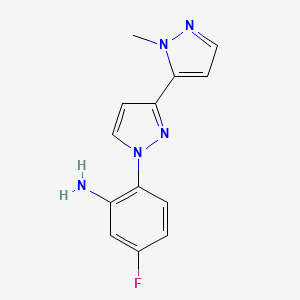

5-Fluoro-2-(2'-methyl-1H,2'H-3,3'-bipyrazol-1-yl)aniline

Description

5-Fluoro-2-(2'-methyl-1H,2'H-3,3'-bipyrazol-1-yl)aniline is a heterocyclic aromatic compound featuring a bipyrazole core linked to a fluorinated aniline moiety. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications. The fluorine atom enhances metabolic stability and bioavailability, while the bipyrazole system contributes to ligand-receptor interactions, particularly in kinase inhibition or antimicrobial activity .

Properties

Molecular Formula |

C13H12FN5 |

|---|---|

Molecular Weight |

257.27 g/mol |

IUPAC Name |

5-fluoro-2-[3-(2-methylpyrazol-3-yl)pyrazol-1-yl]aniline |

InChI |

InChI=1S/C13H12FN5/c1-18-13(4-6-16-18)11-5-7-19(17-11)12-3-2-9(14)8-10(12)15/h2-8H,15H2,1H3 |

InChI Key |

RHOKGUDXRQLDCN-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CC=N1)C2=NN(C=C2)C3=C(C=C(C=C3)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(2’-methyl-1H,2’H-3,3’-bipyrazol-1-yl)aniline typically involves the following steps:

Formation of the Bipyrazolyl Intermediate: The initial step involves the synthesis of the bipyrazolyl intermediate. This can be achieved by reacting 2-methylpyrazole with a suitable halogenated pyrazole under basic conditions.

Coupling with Fluoroaniline: The bipyrazolyl intermediate is then coupled with 5-fluoro-2-nitroaniline using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This reaction is typically carried out in the presence of a base like potassium carbonate and a palladium catalyst in a solvent such as dimethylformamide (DMF).

Reduction of Nitro Group: The final step involves the reduction of the nitro group to an amine, which can be achieved using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for cost, yield, and safety. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(2’-methyl-1H,2’H-3,3’-bipyrazol-1-yl)aniline can undergo various chemical reactions, including:

Oxidation: The aniline moiety can be oxidized to form quinone derivatives.

Reduction: The nitro group can be reduced to an amine.

Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride (NaBH4) can be employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Aniline derivatives.

Substitution: Substituted aniline derivatives with various functional groups replacing the fluorine atom.

Scientific Research Applications

Chemistry

In chemistry, 5-Fluoro-2-(2’-methyl-1H,2’H-3,3’-bipyrazol-1-yl)aniline can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used to study the effects of fluorinated anilines on biological systems. It may serve as a probe to investigate enzyme interactions and metabolic pathways.

Medicine

In medicine, derivatives of this compound could be explored for their potential pharmacological activities. Fluorinated compounds often exhibit enhanced biological activity and metabolic stability, making them attractive candidates for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, that benefit from the unique properties imparted by the fluorine and bipyrazolyl groups.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(2’-methyl-1H,2’H-3,3’-bipyrazol-1-yl)aniline would depend on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The fluorine atom can enhance binding affinity and selectivity, while the bipyrazolyl group can provide additional interactions with biological targets.

Comparison with Similar Compounds

Structural Similarities and Key Differences

The compound is compared to four analogues (Table 1), focusing on substitutions and functional groups:

Table 1: Structural Comparison

Key Observations :

Comparison with Analogues :

- Methoxy-linked pyrazole (): Synthesized via nucleophilic substitution of fluorinated aniline with a pyrazole-methanol derivative.

- Chloropyrazole () : Likely formed via Ullmann coupling between 5-fluoroaniline and chloropyrazole.

- Triazole-thiophene () : Built using Huisgen cycloaddition or Suzuki-Miyaura coupling for triazole-thiophene integration.

Reactivity Trends :

Pharmacokinetic Properties :

- Methoxy-linked pyrazole () has higher solubility (logP ~2.1) due to the oxygen atom, whereas the target compound’s bipyrazole likely reduces solubility (predicted logP ~2.8) .

- Chloropyrazole () shows increased lipophilicity (logP ~3.0), favoring blood-brain barrier penetration but risking toxicity .

Biological Activity

5-Fluoro-2-(2'-methyl-1H,2'H-3,3'-bipyrazol-1-yl)aniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is . The presence of a fluorine atom and a bipyrazole moiety contributes to its unique biological profile.

Antimicrobial Activity

Research has shown that derivatives of bipyrazole compounds exhibit notable antimicrobial properties. In a study examining various bipyrazole derivatives, compounds similar to this compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.5 to 16 μg/mL, indicating moderate to strong antibacterial activity .

Anticancer Activity

The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, in vitro assays using the HepG2 liver cancer cell line revealed that certain bipyrazole derivatives exhibited IC50 values ranging from 41.6 µM to over 100 µM, suggesting potential anticancer activity with moderate cytotoxicity .

Structure-Activity Relationship (SAR)

The SAR analysis of bipyrazole compounds indicates that modifications at specific positions on the bipyrazole ring can significantly influence their biological activity. For instance:

- Fluorine Substitution : The introduction of fluorine at the 5-position enhances the lipophilicity and may improve interaction with biological targets.

- Methyl Group : The presence of a methyl group at the 2' position appears to contribute positively to the antimicrobial efficacy of the compound.

Case Study 1: Antimicrobial Efficacy

A study focused on synthesizing and evaluating various bipyrazole derivatives found that compounds with halogen substitutions showed enhanced antimicrobial activity. The study reported that certain derivatives exhibited an MIC comparable to established antibiotics like gatifloxacin against resistant strains of Staphylococcus aureus .

Case Study 2: Anticancer Potential

In another investigation assessing the cytotoxic effects of bipyrazole derivatives on HepG2 cells, several compounds were identified with promising anticancer properties. The study highlighted that structural modifications significantly impacted the cytotoxicity profiles, suggesting a pathway for developing more effective anticancer agents based on this scaffold .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.